molecular formula C8H6O7S B8807194 3-Sulfophthalic acid CAS No. 26657-75-0

3-Sulfophthalic acid

Cat. No.: B8807194
CAS No.: 26657-75-0
M. Wt: 246.20 g/mol
InChI Key: SDGNNLQZAPXALR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Sulfophthalic Acid (CAS 67892-43-7) is a sulfonated aromatic compound with significant value in chemical research and development. Its molecular formula is C8H6O7S, and it has a molecular weight of 246.19 g/mol . This compound is critically important as a starting material and synthetic intermediate for the preparation of sulfonated dyes and pigments . A primary application of this compound is its use as a reference standard in analytical chemistry. Specifically, it is essential for monitoring impurities and byproducts in the manufacture of color additives, such as D&C Yellow No. 10 (Quinoline Yellow) . Regulatory specifications, for instance, those enforced by the US FDA, mandate strict limits on the presence of sulfophthalic acids in certified color batches, underscoring the need for high-purity reference materials . While the 4-sulfophthalic isomer is more commonly available, the 3-sulfo isomer is not commercially available in pure form and is typically obtained through specialized preparative separation techniques, such as counter-current chromatography, from isomeric mixtures . This product is intended for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with care, as it is classified with the GHS signal word "Danger" and hazard statement H314, indicating it causes severe skin burns and eye damage .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26657-75-0

Molecular Formula

C8H6O7S

Molecular Weight

246.20 g/mol

IUPAC Name

3-sulfophthalic acid

InChI

InChI=1S/C8H6O7S/c9-7(10)4-2-1-3-5(16(13,14)15)6(4)8(11)12/h1-3H,(H,9,10)(H,11,12)(H,13,14,15)

InChI Key

SDGNNLQZAPXALR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 3 Sulfophthalic Acid and Its Isomers

Traditional and Industrial Synthesis Routes

The conventional and most widely employed industrial method for producing sulfophthalic acids involves the direct sulfonation of phthalic anhydride (B1165640). This process is valued for its use of readily available starting materials but is characterized by a lack of selectivity, leading to the formation of isomeric products.

The primary industrial synthesis of sulfophthalic acid begins with the electrophilic aromatic substitution of phthalic anhydride using a strong sulfonating agent. rochester.edu Typically, fuming sulfuric acid (oleum) or sulfur trioxide (SO₃) is used to introduce a sulfonic acid group onto the aromatic ring of the phthalic anhydride molecule. google.com The reaction is generally conducted at elevated temperatures, often in the range of 110-150°C, to facilitate the sulfonation process. google.com A patent from 1930 describes heating phthalic anhydride with 20% fuming sulfuric acid in the presence of a mercuric sulfate (B86663) catalyst for 6-10 hours at about 130°C. nih.gov

Following the sulfonation of the anhydride, a hydrolysis step is necessary to open the anhydride ring and form the dicarboxylic acid. This is typically achieved by treating the reaction mixture with water. rochester.edu The resulting product is an aqueous solution containing a mixture of sulfophthalic acid isomers.

A significant characteristic of the sulfonation of phthalic anhydride is the formation of a mixture of isomers, primarily 3-sulfophthalic acid and 4-sulfophthalic acid. google.com The electron-withdrawing nature of the anhydride group directs the incoming sulfo group to both the meta (position 3) and para (position 4) positions. However, the 4-isomer is the major product under typical reaction conditions. google.com

The ratio of this compound to 4-sulfophthalic acid in the resulting mixture is generally in the range of 1:4 to 1:6. semanticscholar.org This isomeric mixture is often used directly in subsequent reactions, for example, in the production of 3-hydroxybenzoic acid. google.com However, for applications requiring pure this compound, separation of these isomers is a critical downstream process.

Novel and Optimized Synthetic Approaches

Research into the synthesis of this compound has focused on improving the efficiency of the traditional methods and developing new strategies that align with the principles of sustainable chemistry. These approaches aim to increase the yield and purity of the desired isomer while minimizing environmental impact.

Given that the direct synthesis of this compound typically results in an isomeric mixture, significant efforts have been directed towards developing effective separation and purification techniques to isolate the 3-isomer. These methods are crucial for obtaining high-purity this compound for specific applications.

One novel approach for the separation of 3- and 4-sulfophthalic acid is through guest-induced host framework formation . This method utilizes the principles of supramolecular chemistry, where the selective inclusion of aromatic guest molecules into a host framework formed by either this compound or 4-sulfophthalic acid with 4,4'-bipyridine (B149096) allows for their effective separation.

Another powerful technique for separating the isomers is high-speed counter-current chromatography (HSCCC) . rsc.org Two modes of HSCCC have been successfully applied:

Conventional HSCCC is effective for separating milligram quantities of the isomers. rsc.org

pH-zone-refining CCC is suitable for separations at the multigram level, making it a viable method for preparative scale purification. rsc.org These chromatographic methods can yield the purified isomers with a purity of over 99%. rsc.org

Ion-pair liquid chromatography has also been developed for the analytical separation of the 3- and 4-sulfo isomers of sulfophthalic acid, employing tributylamine (B1682462) as an ion-pairing agent. rsc.org While analytical in nature, this highlights the different chromatographic behaviors that can be exploited for separation.

Separation Technique Scale Principle Purity Achieved
Guest-Induced Host Framework FormationLab-scaleSelective molecular inclusionHigh
Conventional HSCCCMilligramDifferential partitioning>99%
pH-Zone-Refining CCCMultigrampH-modulated partitioning>99%
Ion-Pair Liquid ChromatographyAnalyticalDifferential ion-pairingN/A (for separation)

The traditional synthesis of this compound using fuming sulfuric acid presents environmental challenges due to the use of corrosive reagents and the generation of acidic waste. Modern synthetic chemistry emphasizes the adoption of "green" principles to mitigate these issues. While specific green routes for this compound are not extensively documented, general principles of green sulfonation can be applied.

One potential green approach is the use of solid-phase synthesis . A study on the synthesis of sulfonated cobalt phthalocyanine (B1677752) from a sulfonated phthalic anhydride mixture highlights this as a greener, more efficient, and economical route that reduces waste acid pollution. rsc.orgresearchgate.net This suggests that conducting the initial sulfonation of phthalic anhydride in the solid phase or with a recyclable solid acid catalyst could be a more environmentally benign alternative.

Another green chemistry strategy involves replacing hazardous reagents with safer alternatives. Research into the renewable production of phthalic anhydride itself from biomass-derived furan (B31954) and maleic anhydride points to a move towards more sustainable feedstocks. rsc.org Furthermore, investigations into alternative sulfonating agents that are less corrosive and can be recycled are an active area of research in green chemistry. google.com The use of microreactors for sulfonation can also be considered a green approach, as it allows for better control of reaction conditions, reduced reaction times, and smaller solvent volumes.

This compound and its isomeric mixture serve as important starting materials for the synthesis of various derivatives with applications in materials science and analytical chemistry.

A significant application is in the synthesis of sulfonated metallophthalocyanines . These complexes are used as catalysts and in the formulation of dyes and pigments. google.comgoogleapis.com The synthesis involves the condensation of a sulfonated phthalic acid or anhydride mixture with a metal salt (like cobalt chloride), urea, and a catalyst such as ammonium (B1175870) molybdate (B1676688) at high temperatures (e.g., 260°C). rsc.orgresearchgate.net The degree of sulfonation of the final phthalocyanine can be controlled by the ratio of sulfonated to non-sulfonated phthalic anhydride in the starting materials. scispace.com

Another key derivative is 3-hydroxybenzoic acid , which can be produced from the isomeric mixture of sulfophthalic acids. This conversion is achieved by reacting the sulfophthalic acid mixture with a strong base, such as sodium hydroxide (B78521), at high temperatures (around 260°C) and pressures in an autoclave. google.com

In the field of proteomics, derivatives of sulfo-aromatic acids are used for peptide derivatization to improve mass spectrometric analysis. For instance, the N-hydroxysuccinimide (NHS) ester of 3-sulfobenzoic acid has been used for the N-terminal chemical derivatization of tryptic peptides, which enhances fragmentation yields and simplifies the interpretation of MS/MS spectra for protein identification. nih.gov While this example uses a related compound, it illustrates the potential for creating activated derivatives of this compound for bioconjugation and analytical applications.

Synthesis of Key Derivatives for Specific Research Applications.

Preparation of Anhydrides and Sulfonyl Chlorides

The conversion of this compound into its anhydride and sulfonyl chloride derivatives is a critical step for activating the molecule for subsequent nucleophilic substitution reactions. These intermediates are significantly more reactive than the parent acid.

The primary route to this compound involves the sulfonation of phthalic anhydride. This reaction typically yields a mixture of the 3- and 4-sulfophthalic acid isomers. One documented method involves the sulfonation of phthalic anhydride with oleum (B3057394) (fuming sulfuric acid), which results in an isomeric mixture where 4-sulfophthalic acid is the major product, with the ratio of this compound to 4-sulfophthalic acid being between 1:4 and 1:6.

Anhydride Formation

The formation of a cyclic anhydride from a dicarboxylic acid is a dehydration reaction. For sulfophthalic acids, this can be achieved, although specific procedures for the 3-isomer are not extensively detailed in the literature. However, established methods for analogous compounds provide a clear pathway. For instance, 3-nitrophthalic anhydride can be prepared from 3-nitrophthalic acid by heating with acetic anhydride. orgsyn.org This method is generally applicable to dicarboxylic acids capable of forming a stable five- or six-membered ring.

Another general and effective method for creating cyclic anhydrides from diacids involves the use of dehydrating agents like thionyl chloride (SOCl₂). A detailed procedure for the synthesis of o-sulfobenzoic anhydride from acid ammonium o-sulfobenzoate using thionyl chloride has been reported, yielding the product in 64-66% of the theoretical amount. orgsyn.org This approach could be adapted for this compound, likely proceeding through a diacyl chloride intermediate which then cyclizes.

Table 1: Synthesis of Anhydrides from Aromatic Acids (Analogous Procedures)

Starting MaterialReagent(s)Key ConditionsProductYieldReference
3-Nitrophthalic acidAcetic anhydrideGentle boiling3-Nitrophthalic anhydride88-93% orgsyn.org
Acid ammonium o-sulfobenzoateThionyl chloride, Benzene (B151609)Gentle heating on a steam batho-Sulfobenzoic anhydride64-66% orgsyn.org

Sulfonyl Chloride Formation

The sulfonic acid group can be converted to a more reactive sulfonyl chloride (-SO₂Cl) group using chlorinating agents. This functional group is highly susceptible to nucleophilic attack, making it a key intermediate for synthesizing sulfonamides and sulfonic esters. A common method for this transformation is the reaction with chlorosulfonic acid or thionyl chloride. For example, a process for preparing 3-nitrobenzenesulfonyl chloride involves the reaction of nitrobenzene (B124822) with chlorosulfonic acid at 90-120°C, followed by treatment with thionyl chloride at 40-90°C. google.com

Patents describing the preparation of 3-sulfobenzoic acid often mention its precursor, 3-(chlorosulfonyl)benzoic acid, which is subsequently hydrolyzed. google.comgoogleapis.com This indicates that the conversion of the sulfonic acid group on a benzoic acid ring to a sulfonyl chloride is a well-established industrial process. For this compound, this would likely involve reaction with a strong chlorinating agent like thionyl chloride or phosphorus pentachloride, potentially converting both the carboxylic acid groups and the sulfonic acid group into their respective chloride forms. The selective hydrolysis of the acyl chlorides would then be necessary if the sulfonyl chloride is the desired functional group on the anhydride ring. For instance, the industrial synthesis of 4-chlorosulfonylphthalic anhydride is achieved through the chlorosulfonation of phthalic anhydride with chlorosulfonic acid at 50–70°C.

Synthesis of Esters and Amides for Functionalization

The carboxylic acid and sulfonic acid functionalities of this compound and its derivatives can be readily converted into esters and amides. This functionalization is crucial for modifying the compound's properties, such as solubility, and for incorporating it into larger molecular structures like polymers or pharmaceuticals.

Ester and Amide Synthesis via Anhydride Ring-Opening

A highly efficient method for synthesizing esters and amides from dicarboxylic acids proceeds through the cyclic anhydride intermediate. The reaction of a cyclic anhydride with an alcohol (alcoholysis) or an amine (aminolysis) results in the opening of the anhydride ring to form a mono-ester or a mono-amide, respectively, leaving a free carboxylic acid group.

Research on 2-sulfobenzoic anhydride, a closely related compound, demonstrates this principle effectively. The anhydride reacts cleanly with N-Boc-protected amino alcohols in refluxing acetonitrile (B52724) to yield the corresponding zwitterionic esters. core.ac.uk The reaction of 2-sulfobenzoic anhydride with chiral diamines in dichloromethane (B109758) (DCM) also proceeds efficiently to form the corresponding amides. beilstein-journals.org These reactions are typically high-yielding and can be performed under mild conditions. For example, the reaction of 2-sulfobenzoic anhydride with (1R,2R)-1,2-diphenylethane-1,2-diamine in DCM at 0°C to room temperature for 24 hours yields the corresponding N-(2-amino-1,2-diphenylethyl)-2-sulfobenzamide.

Sulfophthalic acid (isomer often unspecified) has been used as a sulfonating and cross-linking agent in the modification of polymers like poly(vinyl alcohol) (PVA). researchgate.net This process involves the formation of ester linkages between the carboxylic acid groups of sulfophthalic acid and the hydroxyl groups of PVA. researchgate.net

Table 2: Synthesis of Esters and Amides via Ring-Opening of 2-Sulfobenzoic Anhydride

AnhydrideNucleophileSolventKey ConditionsProduct TypeYieldReference
2-Sulfobenzoic anhydrideN-Boc-L-valinolAcetonitrileReflux, 8 hZwitterionic Ester87% (for tert-leucinol derivative) core.ac.uk
2-Sulfobenzoic anhydride(1R,2R)-N-methyl-1,2-diphenylethane-1,2-diamineDichloromethane0 °C to RT, 24 hAmide75% beilstein-journals.org
Tetrabromo-2-sulfobenzoic anhydride(1R,2R)-N-methyl-1,2-diphenylethane-1,2-diamineDCM/THF0 °C to RT, 24 hAmide38% beilstein-journals.org

The synthesis of esters and amides can also be achieved directly from the carboxylic acid groups, typically requiring an acid catalyst and heat for esterification with an alcohol, or activation of the carboxylic acid (e.g., to an acyl chloride) for amidation with an amine. mdpi.com The sulfonic acid group on this compound can also be converted to sulfonamides by first preparing the sulfonyl chloride, which then readily reacts with primary or secondary amines. This dual reactivity allows for the creation of a wide array of derivatives with tailored functionalities.

Chemical Reactivity and Mechanistic Studies of 3 Sulfophthalic Acid

Reactions Involving Carboxylic Acid Functionalities

The two adjacent carboxylic acid groups in 3-sulfophthalic acid are key sites for a variety of chemical transformations, most notably esterification and amidation, as well as decarboxylation under specific conditions.

The conversion of the carboxylic acid groups of this compound into esters (esterification) or amides (amidation) is fundamental in synthesizing various derivatives. While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, its reactivity can be inferred from general principles of organic chemistry and studies on similar aromatic carboxylic acids.

Esterification: This reaction typically involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction is reversible, and its kinetics are influenced by temperature, catalyst concentration, and the molar ratio of the reactants. rdd.edu.iq For dicarboxylic acids like this compound, the reaction can proceed in a stepwise manner to form a monoester and then a diester. The proximity of the two carboxylic acid groups may influence the reaction rate, potentially through steric hindrance or electronic effects after the first esterification. Studies on similar molecules, such as terephthalic acid, show that reaction orders and activation energies are dependent on the specific catalyst and reaction conditions used. researchgate.net

Amidation: The formation of amides from this compound can be achieved by reacting it with an amine. This reaction often requires activation of the carboxylic acid, for instance, by converting it to a more reactive acyl chloride or by using coupling agents. A direct and efficient method for forming amides from the related 2-sulfobenzoic acid involves reacting its cyclic anhydride (B1165640) with chiral diamines, a process that can proceed smoothly to yield the desired amide products. beilstein-journals.org This suggests that forming a cyclic anhydride from this compound, if possible, could be a viable route for amidation. The thermodynamics of these reactions are generally favorable, driven by the formation of a stable amide bond.

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a significant reaction for this compound, particularly under harsh conditions. Research has shown that heating sulfophthalic acids in the presence of a strong base leads to both decarboxylation and desulfonation, yielding valuable products like hydroxybenzoic acids.

The process typically involves heating an aqueous solution of this compound (often in a mixture with its 4-sulfophthalic acid isomer) with a substantial excess of an alkali metal hydroxide (B78521), such as sodium hydroxide, in an autoclave at high temperatures and pressures. google.com Under these conditions, the molecule undergoes nucleophilic aromatic substitution (displacement of the sulfonate group by hydroxide) and the loss of one or both carboxyl groups. For instance, reacting a mixture of 3- and 4-sulfophthalic acid with aqueous sodium hydroxide at 260°C for 12 hours results in the formation of 3-hydroxybenzoic acid. google.com This transformation indicates that at least one carboxyl group is removed during the reaction.

The mechanism for decarboxylation of aromatic acids often involves the formation of a carbanion intermediate, which is then protonated. youtube.com In the gas phase, the decarboxylated anions of sulfobenzoic acids have been studied, confirming that carbanions are formed upon collision-induced dissociation. researchgate.net

Table 1: Reported Conditions for the Conversion of Sulfophthalic Acid.

Reactions Involving the Sulfonic Acid Group

The sulfonic acid (-SO₃H) group is a strongly acidic, water-solubilizing moiety that plays a crucial role in the reactivity of this compound.

As a strong acid, the sulfonic acid group readily donates its proton to bases to form sulfonate salts. This property is fundamental to many of its applications. For example, the triammonium (B15348185) salt of 4-sulfophthalic acid is a known compound, highlighting the ability of the molecule to form stable salts with bases. google.com The starting material for certain chemical processes can be the monosodium salt of sulfophthalic acid. google.com

This propensity for ion formation is harnessed in the field of materials science. Sulfophthalic acid has been used as a sulfonating and cross-linking agent to modify polymers like polyvinyl alcohol (PVA). researchgate.net By incorporating the sulfonate group into the polymer matrix, materials with cation exchange capabilities are created. These sulfonated membranes are essential components in applications such as direct methanol (B129727) fuel cells, where they facilitate the transport of protons. researchgate.net The ion-exchange capacity of these membranes is directly related to the concentration of sulfonic acid groups introduced. researchgate.net

While "sulfonylation" can refer to several reaction types, in the context of this compound, the most relevant process is its own synthesis via the sulfonation of phthalic anhydride. This is a classic electrophilic aromatic substitution reaction. researchgate.net

The reaction involves heating phthalic anhydride with fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄). The electrophile is believed to be protonated sulfur trioxide, HSO₃⁺, or SO₃ itself. The benzene (B151609) ring of the phthalic anhydride acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base (like HSO₄⁻) then removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and yielding the sulfonated product. This process typically produces a mixture of this compound and 4-sulfophthalic acid, often in a ratio of approximately 1:4 to 1:6. google.com

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The electronic nature of the this compound ring is heavily influenced by its three substituents, making it a unique substrate for further substitution reactions.

Electrophilic Aromatic Substitution: The two carboxylic acid groups (-COOH) and the sulfonic acid group (-SO₃H) are all powerful electron-withdrawing groups. msu.edupharmaguideline.com Consequently, they deactivate the benzene ring towards electrophilic attack, making it significantly less reactive than benzene itself. msu.edumasterorganicchemistry.com These groups withdraw electron density from the ring through both inductive and resonance effects, which destabilizes the positively charged arenium ion intermediate formed during the reaction. uomustansiriyah.edu.iq

According to the principles of electrophilic aromatic substitution, all three of these groups are meta-directors. uomustansiriyah.edu.iq This means that if a further electrophilic substitution were to occur under forcing conditions, the incoming electrophile would be directed to the C5 position, which is meta to all three existing substituents. The ortho and para positions are highly deactivated due to the placement of positive charge on them in the resonance structures of the arenium ion intermediate.

Nucleophilic Aromatic Substitution: Conversely, the presence of multiple strong electron-withdrawing groups makes the aromatic ring highly electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgbyjus.commasterorganicchemistry.com In this type of reaction, a nucleophile attacks the electron-poor ring, displacing a leaving group. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism. The key intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com

In this compound, all three substituents activate the ring for nucleophilic attack. masterorganicchemistry.comlibretexts.org The negative charge of the Meisenheimer intermediate can be delocalized onto the oxygen atoms of both the carboxyl and sulfonyl groups, providing significant stabilization. This stabilization lowers the activation energy for the reaction. A prime example of this reactivity is the conversion of sulfophthalic acid to 3-hydroxybenzoic acid, where a hydroxide ion (OH⁻) acts as the nucleophile and displaces the sulfonate group. google.comsciencemadness.org

Photochemical and Radiolytic Transformations in Model Systems

Direct studies on the photochemical and radiolytic transformations of this compound are not extensively documented in publicly available literature. However, insights into its potential behavior can be inferred from studies on structurally related aromatic sulfonic acids and phthalic acid derivatives.

The photochemical reactivity of aromatic compounds is largely dictated by the nature of their substituents. The presence of both carboxyl and sulfonyl groups, which are electron-withdrawing, is expected to influence the photostability of the benzene ring. For instance, studies on 5-sulfosalicylic acid, which also contains a sulfonic acid group on a benzene ring, have shown that its iron(III) complexes are photochemically inert. This has been attributed to an extremely rapid back-electron transfer process that occurs upon excitation. While this doesn't directly describe the behavior of free this compound, it highlights the potential for the sulfonic acid group to influence excited-state deactivation pathways.

Photochemical degradation of other aromatic compounds often involves the generation of highly reactive species like hydroxyl radicals in the presence of photosensitizers or photocatalysts. These radicals can attack the aromatic ring, leading to hydroxylation, ring-opening, and eventual mineralization. In the case of this compound, such processes could lead to the formation of hydroxylated intermediates, followed by cleavage of the aromatic ring to yield smaller aliphatic acids. Desulfonation, the cleavage of the carbon-sulfur bond, is another plausible photochemical pathway, which would result in the formation of sulfate (B86663) ions and phthalic acid or its degradation products. For example, the photochemical degradation of some benzothiophenes ultimately leads to 2-sulfobenzoic acid through ring opening and sulfur oxidation. capes.gov.br

Degradation Mechanisms in Controlled Chemical Environments

The degradation of this compound in controlled chemical environments has been investigated using various advanced oxidation processes and other chemical treatments. These studies provide insights into its reactivity and the mechanisms of its decomposition.

Ozonolysis:

Ozonolysis is an effective method for the degradation of aromatic compounds. The reaction of ozone with aromatic sulfonic acids typically proceeds via 1,3-dipolar cycloaddition to the carbon-carbon double bonds of the aromatic ring, leading to the formation of an initial ozonide. This is followed by ring cleavage. Studies on naphthalenesulfonic acids have shown that the reactivity towards ozone decreases as the number of electron-withdrawing sulfonic acid groups increases, which deactivates the aromatic ring. researchgate.netpsu.edu The ozonolysis of aromatic sulfonic acids results in the formation of more highly oxidized organic acids and the release of sulfate ions. capes.gov.brresearchgate.net It is proposed that the ozone attack on aromatic sulfonic acids primarily occurs through this 1,3-dipolar cycloaddition mechanism. psu.edu

A general mechanism for the ozonolysis of aromatic compounds in an acidic medium involves the direct electrophilic attack of ozone on the aromatic ring, forming ozonide intermediates which then cleave to form a zwitterion and an aldehyde or ketone. researchgate.net In aqueous solution, the zwitterion is hydrolyzed to a hydroxyalkyl hydroperoxide. researchgate.net

Wet Oxidation:

Wet oxidation processes, which involve the use of oxygen or air at elevated temperatures and pressures, have been shown to degrade sulfophthalic acids. In a study on the oxidation of 3-hydroxy-2,7-naphthalenedisulfonic acid disodium (B8443419) salt in subcritical water, 4-sulfophthalic acid sodium salt was identified as a stable intermediate product. researchgate.netnih.gov This indicates that the phthalic acid structure substituted with a sulfonic acid group possesses considerable stability under these conditions. The study was conducted at temperatures ranging from 413 to 569 K and a pH of 10.0. nih.gov While this study focused on the 4-isomer, it provides valuable information on the reactivity of the sulfophthalic acid structure under wet oxidation conditions. Complete mineralization to CO2 and H2O is often difficult to achieve, even at high temperatures. researchgate.netnih.gov

Fenton Oxidation:

The Fenton process, which utilizes hydrogen peroxide and a ferrous iron catalyst to generate highly reactive hydroxyl radicals, is a powerful method for degrading a wide range of organic pollutants. While specific studies on the Fenton oxidation of this compound are scarce, the degradation of other aromatic sulfonic acids and related compounds has been documented. For example, the Fenton oxidation of nuclear grade cationic exchange resins, which have a sulfonated polystyrene structure, has been shown to produce intermediates including sulfobenzoic acid and phthalic acid. researchgate.net This suggests that under Fenton conditions, this compound would likely undergo attack by hydroxyl radicals, leading to hydroxylation of the aromatic ring, desulfonation, and eventual ring cleavage to form smaller aliphatic acids and ultimately CO2, H2O, and sulfate. The efficiency of the Fenton process is highly dependent on parameters such as pH, temperature, and the concentrations of H2O2 and Fe2+. researchgate.netd-nb.info

Hydrolysis:

The sulfonic acid group on an aromatic ring can be removed through hydrolysis, typically under harsh conditions. For instance, the conversion of sulfophthalic acids to hydroxybenzoic acid can be achieved by heating with sodium hydroxide in an autoclave. sciencemadness.org This process involves the nucleophilic substitution of the sulfonate group by a hydroxyl group. The hydrolysis of 3-(chlorosulfonyl)benzoic acid to 3-sulfobenzoic acid can be achieved by heating with water. google.com This indicates that the sulfonyl chloride is readily hydrolyzed, while the sulfonic acid group itself is more resistant to hydrolysis, requiring more forcing conditions for cleavage from the aromatic ring.

The table below summarizes the conditions and products of various degradation methods applicable to this compound, based on studies of the compound itself or structurally similar molecules.

Degradation MethodConditionsKey Reactive SpeciesPotential/Observed ProductsReference/Inference
Photolysis/RadiolysisUV irradiation or ionizing radiation in aqueous solution•OH, e⁻aq, H•Hydroxylated intermediates, phthalic acid, sulfate ions, smaller aliphatic acids, CO₂Inferred from studies on sulfosalicylic acid and general principles of radiolysis. google.com
OzonolysisOzone in aqueous phase, typically acidic pHO₃, •OH (at higher pH)Oxidized organic acids, sulfate ionsBased on studies of naphthalenesulfonic acids. capes.gov.brresearchgate.netpsu.edu
Wet OxidationHigh temperature (e.g., 413-569 K) and pressure with O₂O₂, radical speciesStable as an intermediate (4-isomer), further degradation to smaller acids and CO₂ at higher temperatures.Based on a study of a naphthalenedisulfonic acid salt yielding 4-sulfophthalic acid. researchgate.netnih.gov
Fenton OxidationH₂O₂ and Fe²⁺ catalyst, acidic pH•OHHydroxylated intermediates, sulfobenzoic acid, phthalic acid, sulfate ions, CO₂Inferred from the degradation of sulfonated resins. researchgate.net
HydrolysisHigh temperature and pressure with NaOH (autoclave)OH⁻Hydroxybenzoic acid, sulfate ionsBased on procedures for converting sulfophthalic acids. sciencemadness.org

Applications of 3 Sulfophthalic Acid in Advanced Materials Science

Polymer Chemistry and Membrane Technology

3-Sulfophthalic acid (3-SPA) is a versatile compound that plays a significant role in polymer chemistry and membrane technology. Its unique structure, featuring both carboxylic acid and sulfonic acid groups, allows it to function in multiple capacities, including as a monomer, crosslinking agent, and a key component in the development of specialized membranes.

As a Monomer or Co-monomer in Sulfonated Polymer Synthesis

This compound can be utilized as a monomer or co-monomer in the synthesis of sulfonated polymers. The presence of the sulfonic acid group (-SO3H) is particularly important for imparting hydrophilicity and ionic conductivity to the resulting polymer. bwise.krresearchgate.net This process typically involves introducing the sulfonic acid groups into the polymer matrix through two main methods: direct copolymerization of sulfonated monomers or post-sulfonation of a pre-existing polymer. bwise.kr

The incorporation of monomers like 3-SPA is a strategic approach to creating polymers with tailored properties. For instance, in the development of proton exchange membranes (PEMs), sulfonated polymers are crucial for facilitating proton transport. bwise.krrsc.org The sulfonic acid groups provide the necessary hydrophilic domains and acidic sites for proton conduction. bwise.krrsc.org The synthesis of sulfonated poly(arylene ether sulfone)s, for example, can involve the use of sulfonated monomers to create polymers with controlled degrees of sulfonation, which in turn influences the membrane's properties. bwise.kr

Crosslinking Agent for Enhanced Polymer Properties (e.g., Polyvinyl Alcohol)

This compound serves as an effective crosslinking agent, particularly for polymers like polyvinyl alcohol (PVA). researchgate.netastesj.comtaylors.edu.my Crosslinking creates a three-dimensional network structure by forming chemical bonds between polymer chains, which significantly enhances the material's mechanical strength, durability, and thermal and chemical resistance. jmaterenvironsci.comebeammachine.com

In the context of PVA, the carboxylic acid groups of 3-SPA react with the hydroxyl groups of PVA through an esterification reaction. jmaterenvironsci.com This process creates a robust, crosslinked network. researchgate.net The presence of the sulfonic acid group in 3-SPA also contributes to the hydrophilicity of the crosslinked PVA, which can be advantageous for applications such as membranes for separation processes. jmaterenvironsci.com The use of dicarboxylic and polycarboxylic acids as crosslinkers is particularly effective as they have multiple reactive sites, leading to a more stable and highly crosslinked network. jmaterenvironsci.com Research has shown that aliphatic carboxylic acids can be more efficient crosslinkers for PVA than aromatic ones due to easier penetration into the polymer network. jmaterenvironsci.com

Development of Proton Exchange Membranes for Fuel Cells

This compound is a key component in the development of proton exchange membranes (PEMs) for fuel cells. researchgate.netresearchgate.net PEMs are a central part of proton exchange membrane fuel cells (PEMFCs), acting as the electrolyte that facilitates proton transport from the anode to the cathode. astesj.com

The desirable properties of a PEM, such as high proton conductivity and good mechanical and chemical stability, can be achieved by incorporating 3-SPA into the membrane structure. astesj.com When used to modify PVA, 3-SPA acts as both a sulfonating agent and a crosslinker. researchgate.netmdpi.comavestia.com The sulfonation process introduces sulfonic acid groups (-SO3H) into the PVA matrix, which are essential for proton conduction. bwise.krresearchgate.netastesj.com These groups create hydrophilic channels within the membrane that facilitate the movement of protons. rsc.org

The crosslinking function of 3-SPA enhances the mechanical stability of the PVA membrane, preventing it from dissolving in water, which is a common issue with unmodified PVA. researchgate.netastesj.com The degree of crosslinking and sulfonation can be controlled by varying the reaction conditions, such as the concentration of 3-SPA and the crosslinking time, allowing for the fine-tuning of the membrane's properties. researchgate.net

Coordination Polymers and Metal-Organic Frameworks (MOFs)

This compound is a valuable building block in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Its multiple functional groups—two carboxylic acid groups and one sulfonic acid group—allow it to act as a versatile ligand, connecting metal ions to form extended network structures. cea.frrsc.org

Role as a Bridging Ligand in Metal Complexes

In the construction of coordination polymers and MOFs, this compound functions as a bridging ligand, linking metal centers to create one-, two-, or three-dimensional frameworks. cea.frrsc.org The coordination can occur through the carboxylate groups, the sulfonate group, or a combination of both, leading to a wide variety of structural possibilities. rsc.orgrsc.org

For example, in a uranyl complex, all three functional groups of the 3-sulfophthalate trianion can coordinate to the metal centers, forming a one-dimensional coordination polymer. rsc.org The specific coordination mode of the sulfonate group can vary; it can act as a hydrogen bond acceptor or directly coordinate to the metal ion. rsc.org This flexibility in coordination behavior contributes to the structural diversity of the resulting materials.

The table below summarizes examples of metal complexes where sulfonate-containing ligands, including isomers of sulfophthalic acid, act as bridging ligands.

ComplexMetal Ion(s)Ligand(s)Key Structural FeatureCitation
[2,2′-bipyH][UO2(3-SP)]Uranyl (UO2²⁺)This compound (3-SPH3), 2,2′-bipyridineOne-dimensional coordination polymer with all three functional groups of the ligand coordinated. rsc.org
[Ni2(bipym)3(H2O)4][UO2(5-SIP)(NO3)]2·6H2OUranyl (UO2²⁺), Nickel(II)5-Sulfoisophthalic acid (5-SIPH3), BipyrimidineOne-dimensional chains formed by bridging of the ligand through its carboxylate groups. rsc.org
[Pb3O(OH)(4-sphth)]2(H2O)Lead(II)4-Sulfophthalic acid (4-H3sphth)Ladder-shaped structure built from [Pb4O4] cubanes bridged by the sulfophthalate ligand. tandfonline.com

Structural Diversity and Dimensionality of Resulting Frameworks (e.g., 1D, 2D, 3D)

The use of this compound and its isomers as ligands in the synthesis of coordination polymers and MOFs leads to a remarkable structural diversity, with frameworks ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) networks. rsc.orgtandfonline.comacs.org The final dimensionality of the framework is influenced by several factors, including the coordination preferences of the metal ion, the presence of other ligands or counter-ions, and the reaction conditions. rsc.orgacs.orgrsc.orgrsc.org

For instance, the reaction of uranyl ions with this compound in the presence of 2,2'-bipyridine (B1663995) results in a 1D coordination polymer. rsc.org In contrast, using 5-sulfoisophthalic acid with uranyl ions under different conditions can yield 2D assemblies or even a 3D framework. rsc.org The variation in dimensionality is often attributed to the structure-directing effects of the counter-ions present in the reaction mixture. rsc.org

The table below illustrates the structural diversity and dimensionality of frameworks formed with sulfonate-containing phthalic and isophthalic acid ligands.

ComplexLigandDimensionalityResulting Framework Topology/DescriptionCitation
[2,2′-bipyH][UO2(3-SP)]This compound1DCoordination polymer where all three functional groups of the ligand are coordinated. rsc.org
[HNEt3][UO2(5-SIP)]5-Sulfoisophthalic acid2DAssembly with {4⁴·6²} topology, involving both carboxylate and sulfonate coordination. rsc.org
[Hpyz][UO2(5-SIP)]·2.5H2O5-Sulfoisophthalic acid2DAssembly with {4⁴·6²} topology, involving both carboxylate and sulfonate coordination. rsc.org
[H2DABCO][UO2(5-SIP)(H2O)]2·4H2O5-Sulfoisophthalic acid3DFramework with channels containing counter-ions, formed by the connection of uranyl-organic layers. rsc.org

This structural versatility makes this compound and related ligands highly valuable in the field of crystal engineering, enabling the design and synthesis of new materials with potentially interesting properties.

Design Principles for Targeted MOF Architectures with Sulfophthalate Ligands

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. The design of MOFs with specific topologies and functions is a cornerstone of modern materials chemistry. The use of sulfophthalate ligands, derived from this compound and its isomers, introduces unique design elements due to the distinct coordination behavior of its functional groups.

The primary design principle revolves around the differential coordination capabilities of the carboxylate and sulfonate groups. The two carboxylate groups readily form strong coordination bonds with metal centers, acting as the primary drivers for network formation, similar to terephthalate (B1205515) or isophthalate (B1238265) linkers. libretexts.org The sulfonic acid group, being strongly acidic with a pKa value below zero, typically exists in its deprotonated sulfonate form within the framework. nih.gov This sulfonate group can act in several ways to direct the final MOF architecture:

Non-coordinating, Pore-Functionalizing Group: In many synthesis conditions, particularly with hard metal cations like Zr(IV), the sulfonate group may not directly coordinate to the metal cluster. chemrxiv.org Instead, it extends into the pores of the framework as a "dangling" functional group. This is a powerful design strategy for engineering the chemical environment of the pores, creating strong Brønsted acid sites that can be utilized for catalysis. berkeley.edu The presence of these charged, hydrophilic groups can also influence the adsorption of specific molecules.

Structure-Directing Coordinating Group: The sulfonate group can participate in the coordination of the metal center, leading to different structural outcomes. Its coordination can influence the dimensionality and topology of the resulting framework. For instance, studies on the related 4-sulfophthalic acid with lanthanide ions have shown the formation of complex 3D supramolecular networks where the sulfonate group is involved in the coordination sphere. acs.org The change in coordination mode of the sulfonate groups, sometimes triggered by stimuli like temperature, can even lead to structural transformations within the crystal. iucr.org

Defect and Topology Control: The steric bulk of the sulfonate group can play a crucial role in directing the framework's topology. It can prevent the formation of more common, densely packed structures and favor the crystallization of unique, more open networks. berkeley.edu By mixing sulfophthalate linkers with non-sulfonated analogues (a mixed-linker strategy), chemists can precisely introduce and control the number of functional groups and defects within the structure, fine-tuning properties like porosity and stability. chemrxiv.org

The choice of metal ion, solvent, and reaction temperature are critical secondary parameters that influence which role the sulfophthalate ligand will play, allowing for the targeted design of MOFs for applications ranging from catalysis to selective separations.

Design PrincipleRole of Sulfophthalate LigandResulting MOF Characteristic
Pore Engineering Sulfonate group acts as a non-coordinating, dangling moiety.High density of Brønsted acid sites within pores; modified pore chemistry for selective adsorption.
Structural Control Sulfonate and carboxylate groups both coordinate to metal centers.Formation of unique 1D, 2D, or 3D network topologies; potential for stimulus-responsive structural changes. iucr.org
Topological Guidance Steric hindrance from the bulky sulfonate group influences self-assembly.Stabilization of rare or open network topologies; controlled introduction of structural defects. berkeley.edu
Mixed-Linker Strategy Co-polymerization with non-sulfonated linkers.Tunable density of functional sulfonate groups; enhanced framework stability while retaining function. chemrxiv.org

Functional Coatings and Adhesives (excluding specific commercial formulations)

In the realm of polymer science, this compound and its isomers are valuable monomers for creating functional resins used in high-performance coatings and adhesives. The incorporation of this compound into a polymer backbone, typically a polyester (B1180765), imparts specific properties driven by the highly polar and hydrophilic nature of the sulfonic acid group.

The primary function of incorporating sulfophthalate moieties into polyester resins is to enhance water dispersibility. googleapis.com For a polyester to be used in an aqueous coating or adhesive formulation, it must be able to form a stable dispersion or solution in water. The presence of the sulfonate group, usually as an alkali metal salt, provides hydrophilic centers along the polymer chain. researchgate.netgoogle.com This allows the otherwise water-insoluble polyester to be dissipated in water, reducing the reliance on volatile organic compounds (VOCs).

Beyond water solubility, the sulfonate group serves as a functional site to improve coating performance, particularly adhesion. The mechanism for this enhancement involves several factors:

Chemical Bonding: The functional groups on the sulfophthalic acid can potentially form covalent or ionic bonds with a treated substrate surface, creating a very strong and durable adhesive bond.

Enhanced Polymer Flexibility: In some applications, such as in thermochromic polymeric films based on polyaniline, 4-sulfophthalic acid has been used as a dopant that also acts as a plasticizer, improving the flexibility of the resulting film. chemscene.com

Research has also explored the use of sulfophthalic acid as a cross-linking agent. For instance, it can be used to crosslink and functionalize hydrophilic polymers like polyvinyl alcohol (PVA). researchgate.net In this application, the carboxylic acid groups react with the hydroxyl groups of PVA to form a stable, cross-linked network, while the sulfonic acid groups provide ionic conductivity, making the resulting membranes suitable for electrochemical applications.

Property EnhancementRole of this compoundMechanismApplication Area
Water Dispersibility Acts as a hydrophilic monomer in polyester synthesis.Sulfonate groups provide ionic centers that allow the polymer to be dissipated in water.Low-VOC waterborne coatings and adhesives. googleapis.comgoogle.com
Adhesion Promotion Increases polarity and provides reactive sites.Improves wettability on polar substrates; enables stronger interfacial forces (e.g., hydrogen bonding). google.comnumberanalytics.comPrimer coatings for metal, polyester film adhesion layers. google.com
Cross-linking Carboxylic acid groups react with other polymers.Forms ester bonds with hydroxyl-containing polymers like PVA.Functional membranes and hydrogels. researchgate.net
Functionalization Introduces sulfonic acid groups into a material.Imparts properties like ionic conductivity or catalytic activity.Proton-conductive membranes, functional polymer films. researchgate.netnih.gov

Catalytic Roles of 3 Sulfophthalic Acid and Its Derivatives

As a Brønsted Acid Catalyst in Organic Transformations

Brønsted acids, defined as proton donors, are fundamental catalysts in a vast array of organic reactions. While common mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective, their homogeneous nature presents challenges in catalyst-product separation, often leading to equipment corrosion and environmental concerns. rsc.orgrsc.org This has driven the development of heterogeneous Brønsted acid catalysts, where the acidic functionality is anchored to a solid support, simplifying recovery and reuse. rsc.orgrsc.org

In this context, sulfonic acid-functionalized materials are of significant interest due to their strong acidity. Organic polymers and porous materials like metal-organic frameworks (MOFs) serve as common supports for these sulfonic acid groups. rsc.orgrsc.org The introduction of a sulfonic acid group (SO₃H) onto an aromatic ring, a process known as sulfonation, imparts Brønsted acidity to the molecule. nih.gov This functionalization allows compounds like 3-sulfophthalic acid and its derivatives to participate in acid-catalyzed transformations.

The efficacy of a Brønsted acid catalyst is linked to its acidity. Super Brønsted acids, which are stronger than 100% sulfuric acid, have demonstrated high utility as catalysts in various organic syntheses. chimia.ch The catalytic activity often involves the protonation of a substrate, initiating a cascade of reactions. For instance, in the acid-catalyzed hydrolysis of an ester like methyl acetate, a proton from the acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. libretexts.org The catalyst is then regenerated at the end of the reaction cycle. libretexts.org While specific studies focusing solely on this compound as a primary Brønsted acid catalyst are not extensively detailed in the provided results, the principles of sulfonate-bearing catalysts suggest its potential in reactions requiring a strong proton source.

Component in Homogeneous and Heterogeneous Catalysis

The distinction between homogeneous and heterogeneous catalysis lies in the phase of the catalyst relative to the reactants. libretexts.orguclouvain.be Homogeneous catalysts exist in the same phase as the reactants, offering high efficiency due to molecular-level dispersion, but posing separation challenges. libretexts.orgfiveable.meresearchgate.net Conversely, heterogeneous catalysts are in a different phase, typically a solid catalyst with liquid or gaseous reactants, which allows for easy separation and recycling, though they may sometimes require more stringent reaction conditions. nih.govlibretexts.orgfiveable.me

This compound and its derivatives can be utilized in both catalytic systems. In homogeneous catalysis, the molecule itself or its soluble salts can act as a catalyst. For example, a specially designed catalyst, Oligocat, acts initially as a homogeneous catalyst by dissolving in the alcohol phase of a reaction, which enhances mass transfer. nih.govresearchgate.net As the reaction proceeds, it becomes heterogeneous by migrating to the glycerol (B35011) phase, which simplifies its separation. nih.govresearchgate.net

In the realm of heterogeneous catalysis, this compound can be a component of a larger solid catalyst structure. For example, sulfonic acid groups can be incorporated into metal-organic frameworks (MOFs) through post-synthetic modification to create solid Brønsted acid catalysts. rsc.orgrsc.org These functionalized MOFs have proven effective in reactions like [4+2] cycloadditions. rsc.orgrsc.org The process involves the adsorption of reactants onto the catalyst surface, reaction between the adsorbed species, and subsequent desorption of the products. fiveable.me The use of solid supports like polymers or porous materials for sulfonic acid groups is a common strategy to create robust and recyclable heterogeneous catalysts. rsc.orgnih.gov

Precursor for Sulfonated Phthalocyanine (B1677752) Catalysts

This compound is a key starting material in the synthesis of sulfonated phthalocyanines, which are versatile catalysts. Phthalocyanines are large, aromatic macrocyclic compounds that can coordinate with a central metal ion. The introduction of sulfonate (SO₃H) groups enhances their solubility in aqueous media and modifies their electronic properties, which is crucial for their catalytic activity. tesisenred.net

One major route to synthesizing sulfonated metal phthalocyanines is the template or condensation synthesis, often referred to as the Weber-Busch method. tesisenred.net This process involves the reaction of a sulfonated phthalic acid derivative, such as this compound or its isomer, 4-sulfophthalic acid, with a metal salt, a nitrogen source like urea, and a catalyst, typically ammonium (B1175870) molybdate (B1676688), in a high-boiling solvent like nitrobenzene (B124822). tesisenred.netconicet.gov.ar For instance, iron(II), cobalt(II), and copper(II) tetrasulfophthalocyanine complexes have been prepared using this method with the monosodium salt of 4-sulfophthalic acid. conicet.gov.ar It is noteworthy that commercial preparations of 4-sulfophthalic acid can contain a significant amount of this compound (around 25% by weight), and such mixtures can be used as the starting material. google.comjustia.com

Using a pre-sulfonated precursor like this compound is advantageous as it avoids the harsh conditions and formation of impurities associated with the post-sulfonation of an already-formed phthalocyanine ring with oleum (B3057394) or sulfuric acid. tesisenred.netgoogle.com The direct sulfonation method often leads to a difficult-to-separate mixture of products with varying degrees of sulfonation. tesisenred.net The pre-sulfonation approach allows for better control over the placement and number of sulfonate groups on the final phthalocyanine catalyst. These sulfonated phthalocyanine catalysts exhibit high thermal stability and are active in various reactions, including the synthesis of dihydropyridine (B1217469) derivatives. conicet.gov.ar

Table 1: Synthesis of Metal Tetrasulfophthalocyanines

Metal SaltSulfonated ReactantNitrogen SourceCatalystSolventTemperature (°C)
Metal (II) sulfate (B86663) heptahydrateMonosodium salt of 4-sulfophthalic acidUrea, Ammonium chlorideAmmonium heptamolybdate tetrahydrateNitrobenzene180

This table summarizes the typical reactants and conditions for the synthesis of metal tetrasulfophthalocyanines as described in the literature. conicet.gov.ar

Metal-Mediated Catalysis Involving Sulfophthalate Ligands

In metal-mediated catalysis, ligands play a critical role in tuning the electronic and steric properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. mdpi.comnih.gov Sulfophthalate, the dianion of sulfophthalic acid, can act as a ligand, coordinating to a metal center and participating in catalytic cycles.

The presence of sulfur-containing ligands can impart unique properties to metal complexes. mdpi.com For example, in the reaction between CO₂ and epoxides, the hemilability (the ability of a ligand to partially detach and re-coordinate) of sulfur atoms in the ligand sphere plays a crucial role in the catalytic activity of an iron(III) complex. mdpi.com While direct examples of sulfophthalate as the primary ligand in such reactions were not found in the search results, the principles of metal-ligand cooperation suggest its potential.

More broadly, metal complexes with various ligands are central to many important catalytic processes, including cross-coupling reactions. wikipedia.org These reactions, which form carbon-carbon or carbon-heteroatom bonds, typically involve a catalytic cycle with steps like oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.gov The ligands stabilize the metal center and facilitate these elementary steps. For instance, palladium catalysts with phosphine (B1218219) ligands are widely used. nih.gov The design of specialized ligands is a key area of research to improve the efficiency of these transformations. nih.gov Given its structure, with both carboxylate and sulfonate groups, sulfophthalate could potentially act as a multidentate ligand, binding to a metal center and influencing its catalytic behavior in various organic transformations.

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Characterization of Reaction Products and Materials

Spectroscopic methods are fundamental in the study of 3-sulfophthalic acid and materials derived from it. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) provide detailed insights into molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation. In the analysis of sulfonated phthalic anhydride (B1165640), which is closely related to this compound, ¹H NMR is used to identify the chemical environment of protons on the aromatic ring. These typically appear in the range of δ 7.5–8.5 ppm. Furthermore, ¹³C NMR can identify the carbonyl groups, which are expected to show signals between δ 165–175 ppm. For sulfonated polymers, NMR is used to confirm the structure and determine the content of sulfonic acid groups. nih.gov For instance, in the ¹H-NMR spectrum of a sulfonated product, a singlet peak around 12.90 ppm can be attributed to the hydroxyl group proton of the sulfonic acid group. oup.com

Fourier-Transform Infrared (FTIR) Spectroscopy is essential for identifying the functional groups present in a molecule. For sulfonated compounds like this compound, FTIR spectra characteristically show a broad O-H stretching band for the sulfonic acid group between 2500–3500 cm⁻¹. The presence of the sulfonate group is further confirmed by strong absorption bands corresponding to the S=O stretching vibrations, typically found in the 1040–1170 cm⁻¹ region. oup.com In the study of sulfonated polymers, FTIR confirms the successful incorporation of sulfonic acid groups by detecting these characteristic vibrations. mdpi.comchemmethod.com For example, the spectrum of a sulfonated poly(ketanil) shows a distinct absorption band at 1659 cm⁻¹ (C=O), confirming the ketone unit. psu.edu

Table 1: Key Spectroscopic Data for Sulfonated Phthalic Acid Derivatives
TechniqueFunctional GroupCharacteristic Signal/BandReference
¹H NMRAromatic Protonsδ 7.5–8.5 ppm
¹³C NMRCarbonyl Carbonδ 165–175 ppm
FTIRSulfonic Acid (O-H stretch)2500–3500 cm⁻¹ (broad)
FTIRSulfonic Acid (S=O stretch)1040–1170 cm⁻¹

Chromatographic Techniques for Reaction Mixture Analysis and Purity Assessment

Chromatographic methods are indispensable for separating components in a reaction mixture and assessing the purity of this compound and its derivatives. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), often coupled with mass spectrometry (MS), are the techniques of choice.

Reversed-Phase Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (RP-UHPLC/MS/MS) has been developed for the sensitive analysis of derivatized analytes. A novel method utilizes 3-(chlorosulfonyl)benzoic acid as a derivatizing agent, which allows for a charge-switch to the negative ion mode for analyzing compounds like acylglycerols and sterols. acs.org This approach significantly enhances sensitivity. acs.org For the analysis of sulfophthalic acid isomers, RP-HPLC methods are commonly used. These methods often employ a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with an acid like phosphoric or formic acid added. sielc.comsielc.com The use of smaller particle columns (e.g., 3 µm) enables faster UPLC applications. sielc.comsielc.com

In one study, RP-HPLC was used to determine the sulfonation degree of phthalic anhydride. The analysis of the hydrolysis products showed distinct peaks for phthalic acid and 4-sulfophthalic acid. oup.comresearchgate.net Another study on the biodegradation of an anthraquinone (B42736) dye identified 3-amino-4-sulfophthalic acid as a degradation product using HPLC-MS. researchgate.net These techniques are also crucial for assessing the purity of starting materials and final products, with some commercial grades of 3-sulfobenzoic acid monosodium salt being certified at ≥95.0% purity by titrimetric analysis, which can be confirmed by chromatographic methods. vwr.comvwr.comavantorsciences.com

X-ray Crystallography for Elucidating Solid-State Structures of Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been instrumental in understanding the coordination chemistry of this compound and related sulfonated ligands with various metal ions.

Research has shown that this compound can form coordination polymers with metal ions like uranyl (UO₂²⁺). For example, the reaction of uranyl nitrate (B79036) with this compound in the presence of 2,2′-bipyridine resulted in a one-dimensional coordination polymer where all three functional groups (two carboxylate and one sulfonate) of the 3-sulfophthalate ligand are coordinated to the metal centers. rsc.org

Similarly, studies on related sulfobenzoic acids have revealed complex crystal structures. For instance, silver 3-sulfobenzoic acid exhibits a reversible phase transition from a monoclinic to a triclinic crystal structure at low temperatures. researchgate.netiucr.org At room temperature, the carboxylate C-O bond lengths are nearly equal, suggesting disorder, but at 100 K, the protonated C-O and unprotonated C=O bonds are clearly resolved. researchgate.netiucr.org The solid-state structures of various metal complexes with sulfoisophthalic acid have also been extensively studied, revealing one-, two-, and three-dimensional frameworks depending on the reaction conditions and the counter-ions present. rsc.orgacs.org

Table 2: Crystallographic Data for a Uranyl-3-Sulfophthalate Complex
CompoundFormulaCrystal SystemSpace GroupDimensionalityReference
[2,2′-bipyH][UO₂(3-SP)]C₁₈H₁₃N₂O₉SUMonoclinicP2₁/n1D Polymer rsc.org

Thermal Analysis Techniques for Material Stability Studies

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are vital for evaluating the thermal stability of materials containing this compound, especially sulfonated polymers. TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the thermal degradation profile.

For sulfonated polymers, the introduction of sulfonic acid groups generally reduces thermal stability. mdpi.comchemmethod.com TGA curves of sulfonated polymers often show an initial weight loss at lower temperatures (e.g., below 150°C), which is attributed to the loss of absorbed water and the desulfonation process. nih.govmdpi.com The main polymer chain decomposition occurs at higher temperatures. For example, a study on sulfonated polystyrene showed that the decomposition temperature was over 350°C, while another indicated that weight loss for sulfonated polystyrene begins around 200°C, compared to 350°C for the non-sulfonated version. chemmethod.com In the case of sulfonated poly(arylene ether ether ketone ketone)s (SPAEEKK), TGA is used to measure decomposition temperatures (Td), with samples preheated to remove moisture before the analysis. google.com These studies are crucial for determining the operational temperature limits of these materials in applications such as proton exchange membranes for fuel cells. chemmethod.com

Computational and Theoretical Investigations of 3 Sulfophthalic Acid

Quantum Chemical Calculations (e.g., DFT) on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the molecular and electronic properties of organic molecules like 3-sulfophthalic acid. These methods solve approximations of the Schrödinger equation to determine the electron distribution and geometry of a molecule.

Detailed Research Applications: A DFT study on a molecule like this compound would typically begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms. This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. For this compound, with its rotatable carboxylic acid and sulfonic acid groups, multiple stable conformers may exist due to the potential for intramolecular hydrogen bonding. For instance, studies on the related compound 2-sulfobenzoic acid have shown the existence of various conformers, with their relative stability dictated by the formation of intramolecular hydrogen bonds between the sulfonic and carboxylic groups. chemspider.com

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and behavior. Key electronic properties that would be investigated include:

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to the frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and stability. optibrium.comresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of the molecule. It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, the MEP would highlight the acidic protons of the carboxylic and sulfonic acid groups as regions of high positive potential, indicating their susceptibility to nucleophilic attack or deprotonation.

Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis distribute the total electronic charge among the atoms in the molecule. This provides insight into the polarity of bonds and the reactivity of different atomic sites. researchgate.net

The following table illustrates the type of data that would be generated from DFT calculations for a hypothetical conformer of this compound.

PropertyDescriptionHypothetical Value
Total EnergyThe total electronic energy of the optimized molecule.-1195.XXX Hartrees
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.-8.5 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.-1.2 eV
HOMO-LUMO GapThe energy difference between HOMO and LUMO.7.3 eV
Dipole MomentA measure of the overall polarity of the molecule.4.5 Debye

Prediction of Acidity Constants (pKa) and Protonation States

The acidity constants (pKa) are fundamental properties of this compound, as it possesses three acidic protons (two on the carboxylic acid groups and one on the sulfonic acid group). Computational methods can predict these values, which is crucial for understanding the molecule's charge state at a given pH. ed.ac.ukmdpi.com

Detailed Research Applications: Predicting pKa values computationally involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. mdpi.com This is a challenging task as it requires accurate calculation of the solvation energies for both the protonated and deprotonated species. researchgate.net

Several computational approaches are used:

Thermodynamic Cycles: These methods break down the deprotonation in solution into a series of steps that can be calculated more easily, such as gas-phase deprotonation and the solvation energies of the involved species. diva-portal.org

Continuum Solvation Models: Models like the Polarizable Continuum Model (PCM) are often used in conjunction with DFT to approximate the effect of the solvent (typically water) on the molecule's energetics. mdpi.com

Explicit Solvent Models: For higher accuracy, a small number of explicit solvent molecules can be included in the quantum chemical calculation to model specific interactions like hydrogen bonding. diva-portal.org

For a polyprotic acid like this compound, separate calculations are needed for each deprotonation step (pKa1, pKa2, pKa3). The presence of intramolecular hydrogen bonds can significantly influence the pKa values. For example, a hydrogen bond can stabilize the deprotonated form, thereby lowering the pKa (increasing acidity). mdpi.com

The table below shows the expected pKa values for the different acidic groups in this compound, based on related compounds.

Dissociation StepAcidic GroupExpected pKa Range
First (pKa1)Sulfonic Acid (-SO3H)< 1
Second (pKa2)Carboxylic Acid (-COOH)~2-3
Third (pKa3)Carboxylic Acid (-COOH)~4-5

Modeling Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. This involves identifying reactants, products, intermediates, and, most importantly, transition states.

Detailed Research Applications: For this compound, one could model various reactions, such as its synthesis via sulfonation of phthalic acid or its conversion to other compounds. For example, a study on the related reaction between 3-nitrobenzenesulfonic acid chloride and 2-sulfobenzoic acid imide used DFT to map out the potential energy surface of the reaction. butlerov.com

The process for modeling a reaction mechanism includes:

Locating Stationary Points: The geometries of the reactants, products, and any potential intermediates are optimized.

Finding the Transition State (TS): The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Specialized algorithms are used to locate this structure.

Verifying the Transition State: A frequency calculation is performed on the TS geometry. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Calculating the Activation Energy: The energy difference between the transition state and the reactants gives the activation energy (Ea), a key parameter for determining the reaction rate. butlerov.com

A hypothetical reaction, such as the intramolecular cyclization to form the anhydride (B1165640), could be modeled. The calculated parameters would provide insight into the feasibility and kinetics of the reaction.

ParameterDescriptionHypothetical Value
Reactant EnergyEnergy of the initial this compound molecule.-1195.500 Ha
Transition State EnergyEnergy of the highest point on the reaction pathway.-1195.450 Ha
Product EnergyEnergy of the resulting anhydride.-1195.520 Ha
Activation Energy (Ea)The energy barrier for the forward reaction.31.4 kcal/mol
Reaction Energy (ΔErxn)The overall energy change of the reaction.-12.5 kcal/mol

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. MD simulations model the interactions between molecules using a force field, which is a set of empirical equations and parameters that describe the potential energy of the system.

Detailed Research Applications: An MD simulation of this compound in an aqueous solution would provide a dynamic picture of its interactions with water molecules and with other this compound molecules. A study involving the related 4-sulfophthalic acid used MD simulations to investigate its role as a crosslinker in a polymer matrix. ed.ac.uk

Key insights from MD simulations would include:

Solvation Structure: MD can reveal how water molecules arrange themselves around the solute. The radial distribution function, g(r), can be calculated to show the probability of finding a water molecule at a certain distance from specific atoms on the this compound, such as the sulfonate and carboxylate groups.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between this compound and water, or between the acid molecules themselves, can be tracked over time. This is crucial for understanding its solubility and aggregation behavior.

Diffusion and Transport Properties: The simulation can be used to calculate the diffusion coefficient of this compound in water, which is a measure of its mobility.

A typical MD simulation would involve placing one or more this compound molecules in a box of water molecules and simulating their movement over nanoseconds. The analysis of the resulting trajectory provides macroscopic properties based on the underlying microscopic interactions.

PropertyDescription
Radial Distribution Function (g(r))Describes the local ordering of solvent molecules around the solute.
Hydrogen Bond LifetimeThe average duration of a hydrogen bond between the solute and solvent.
Self-Diffusion CoefficientQuantifies the translational mobility of the molecule in the solvent.
Potential of Mean Force (PMF)Describes the free energy profile of bringing two solute molecules together, indicating the tendency to aggregate.

Environmental Chemistry Research Contexts Mechanistic Studies

Investigating Environmental Transformation Pathways (e.g., abiotic degradation mechanisms in aquatic systems)

The environmental transformation of 3-Sulfophthalic acid is characterized by its notable stability, particularly in comparison to its isomers. Research into the degradation of sulfophthalocyanine (SPC) textile dyes has shown that white-rot fungi can break down these complex dyes into major products, including 3- and 4-sulfophthalimide (SPI). These intermediates then undergo chemical hydrolysis to form sulfophthalamic acids (SPAA), which can potentially be mineralized by bacteria.

A key study investigating this pathway found that while the 4-sulfo isomer of related compounds is susceptible to mineralization by aerobic mixed cultures, this compound demonstrates significant recalcitrance. acs.org In an experiment lasting 35 days, this compound remained stable, showing no signs of degradation. acs.org This contrasts sharply with its isomer, 4-Sulfophthalic acid, which can be completely mineralized under the same conditions. acs.org This difference in reactivity is a recurring observation in both chemical and microbial transformations of these aromatic sulfonates, where the 4-sulfo-isomer consistently proves to be more reactive than the 3-sulfo-isomer. acs.org

The stability of the sulfonic acid group attached to an aromatic ring is a known challenge in environmental remediation. researchgate.net The carbon-sulfur (C–S) bond in aromatic sulfonates is highly polarized due to the electron-withdrawing nature of the sulfonic acid moiety, making it resistant to cleavage, especially under anaerobic conditions. researchgate.net This inherent stability suggests that pollutants like this compound, once formed, are likely to persist in the environment and may not be effectively removed by conventional biological wastewater treatment processes. researchgate.net

Table 1: Comparative Degradation of Sulfophthalic Acid Isomers

Photodegradation Mechanisms under Controlled Conditions

The photodegradation of sulfonated aromatic compounds is an area of active research, often involving advanced oxidation processes (AOPs) that generate highly reactive species. uj.edu.pl While specific studies on the photodegradation of this compound are limited, research on related compounds provides a framework for potential mechanisms. These processes typically involve the generation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻) through the interaction of light with a photocatalyst or a photosensitizer. uj.edu.placs.org

For instance, studies on other sulfonated aromatics utilize photocatalysts like titanium dioxide (TiO₂) under UV irradiation to initiate degradation. utn.edu.ar The mechanism involves the excitation of the photocatalyst by light, leading to the formation of electron-hole pairs which then react with water and oxygen to produce ROS. These radicals can attack the aromatic ring, leading to hydroxylation, ring-opening, and eventual mineralization.

Iron complexes can also play a crucial role in photodegradation via Fenton and photo-Fenton reactions. psu.edu Research comparing different ligands in iron-based systems showed that the complex formed with 4-Sulfophthalic acid (FeSPA) had weaker absorption in the visible light spectrum compared to the complex with 5-sulfosalicylic acid (FeSSA). psu.edu This suggests that its capacity to assist in visible-light-driven Fenton processes for pollutant degradation may be limited compared to other ligands. psu.edu The efficiency of such systems is highly dependent on the ability of the iron-ligand complex to absorb light and generate radicals. psu.eduresearchgate.net

Table 2: Key Concepts in Photodegradation of Aromatic Pollutants

Role as a Model Compound in Studies of Sulfonated Aromatic Pollutants

This compound serves as an important model compound for studying the environmental fate and behavior of sulfonated aromatic pollutants. Its use in research is critical for understanding the persistence of degradation byproducts from larger, more complex industrial chemicals like sulfophthalocyanine dyes. acs.org

In mechanistic studies, this compound is used to probe the factors that govern the biodegradability of aromatic sulfonates. By directly comparing its behavior to its 4-sulfo isomer, researchers have been able to isolate the effect of the sulfonate group's position on the molecule's recalcitrance. acs.org The finding that this compound is highly resistant to degradation, while its 4-isomer is not, provides a clear and valuable data point for developing structure-degradability relationships. acs.org This knowledge is essential for predicting the environmental impact of other sulfonated pollutants and for designing more effective wastewater treatment strategies.

Furthermore, the use of sulfophthalic acid isomers in controlled laboratory studies helps to elucidate complex degradation pathways. For example, its isomer, 4-Sulfophthalic acid, has been used as a reference ligand in studies of advanced oxidation processes to understand how different chemical structures influence the efficiency of dye degradation in photo-Fenton systems. psu.edu Such studies highlight the role of these simpler molecules in building a fundamental understanding of the chemical and photochemical transformations that more complex pollutants undergo in the environment.

Future Research Directions and Unexplored Avenues

Development of Highly Selective Synthetic Routes for Isomer Separation

While methods like counter-current chromatography and guest-induced crystallization have proven effective, there is still a need for more efficient and scalable techniques for isomer separation. nih.govrsc.orgnih.gov Future research could focus on developing novel chromatographic materials or selective crystallization agents that can achieve higher separation factors and yields. The selective inclusion of aromatic guest molecules in host frameworks is a particularly promising area for further exploration. nih.govacs.org

Exploration of Novel Catalytic Systems

The acidic nature of the sulfonic acid group in 3-sulfophthalic acid makes it a potential candidate for use as a solid acid catalyst or as a component in catalytic systems. Research into its application in acid-catalyzed reactions, such as esterification, hydrolysis, and condensation reactions, could lead to new, environmentally friendly catalytic processes.

Integration into Multi-Functional Materials and Devices

The ability of sulfophthalic acids to act as ligands in the formation of MOFs opens up possibilities for creating advanced materials with multiple functionalities. nih.gov Future work could focus on designing and synthesizing MOFs with tailored pore sizes, shapes, and chemical environments for applications in gas storage and separation, sensing, and drug delivery. The combination of the sulfonate group for proton conductivity and a luminescent metal center is a promising avenue for creating dual-functional materials. nih.gov

Advanced Theoretical Modeling for Predictive Chemical Design

Computational chemistry and theoretical modeling can be powerful tools for predicting the properties and reactivity of this compound and its derivatives. Advanced modeling could be used to design new MOF structures with desired properties, predict the selectivity of isomer separation processes, and understand the mechanisms of catalytic reactions involving this compound.

New Applications in Sustainable Chemistry and Energy Research

The potential for this compound-based materials to exhibit proton conductivity makes them interesting candidates for applications in energy research, such as in proton exchange membranes for fuel cells. nih.gov Furthermore, their use as recyclable solid acid catalysts aligns with the principles of green and sustainable chemistry. Exploring their role in biomass conversion or other sustainable chemical transformations could be a fruitful area of research.

Q & A

Q. How do electronic and steric effects of the sulfonic acid group influence this compound’s reactivity in catalytic applications?

  • Methodological Answer: Perform density functional theory (DFT) calculations to map electron density distributions and HOMO-LUMO gaps. Compare with experimental kinetics in esterification or polymerization reactions. For example, the sulfonic group’s electron-withdrawing effect enhances Brønsted acidity (pKa ~1.2), which can be correlated with catalytic turnover rates in acid-catalyzed systems .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

  • Methodological Answer: Conduct a meta-analysis of existing solubility studies (e.g., in water, DMSO, ethanol) using the van’t Hoff equation to model temperature dependence. Account for impurities (e.g., residual sulfonic anhydrides) via 1^1H NMR integration. Publish raw datasets in supplementary materials to enable reproducibility .

Q. How can researchers design experiments to differentiate between degradation pathways of this compound under oxidative vs. hydrolytic conditions?

  • Methodological Answer:
  • Oxidative degradation : Expose to H2_2O2_2/UV and monitor via LC-QTOF-MS for sulfonic acid cleavage products (e.g., phthalic acid).
  • Hydrolytic degradation : Use isotopically labeled 18^{18}O-water and track incorporation via MS.
  • Compare kinetic constants (kobs_{obs}) under controlled pH and temperature .

Q. What computational models best predict the environmental toxicity of this compound derivatives?

  • Methodological Answer: Apply quantitative structure-activity relationship (QSAR) models using descriptors like logP, topological polar surface area, and partial charges. Validate against experimental ecotoxicity data (e.g., Daphnia magna LC50_{50}) from standardized OECD protocols. Cross-reference with SulfAtlas database entries for sulfatase interactions .

Methodological Best Practices

Q. How should researchers address conflicting literature on the acid dissociation constants (pKa) of this compound?

  • Recommendation: Re-measure pKa values via potentiometric titration in ionic strength-adjusted solutions (I = 0.1 M KCl). Compare with spectrophotometric methods using pH-indicator dyes. Disclose electrode calibration protocols and buffer compositions to minimize variability .

Q. What are common limitations in studies investigating this compound’s role in coordination chemistry?

  • Critical Analysis: Many studies omit XANES/EXAFS data to confirm metal-ligand binding modes. Others fail to report counterion effects (e.g., Na+^+ vs. H+^+) on complex stability. Address these gaps by integrating multi-technique characterization and publishing crystallographic data in repositories like CCDC .

Q. How can researchers optimize synthetic protocols for this compound to align with green chemistry principles?

  • Methodological Answer: Replace oleum with recyclable sulfonating agents (e.g., sulfamic acid) and employ microwave-assisted synthesis to reduce energy use. Perform life-cycle assessment (LCA) to quantify waste generation and E-factor improvements. Report solvent recovery rates and catalyst reuse cycles .

Data Interpretation and Reporting

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound synthesis?

  • Guidance: Apply ANOVA to compare yields/purity across ≥3 independent batches. Use principal component analysis (PCA) to identify critical process parameters (CPPs). Report confidence intervals (95%) and effect sizes for significant variables .

Q. How should researchers contextualize their findings on this compound within broader sulfonic acid chemistry?

  • Recommendation: Link results to sulfonic acid analogs (e.g., p-toluenesulfonic acid) in discussion sections. Highlight unique properties (e.g., bifunctional acidity) and cite mechanistic studies from authoritative reviews in Reviews in Analytical Chemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.